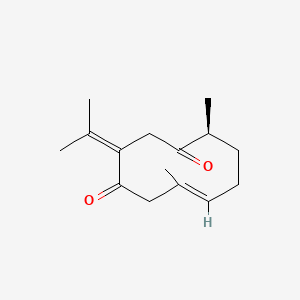

Dehydrocurdione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dehydrocurdione is a germacrane sesquiterpenoid.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Dehydrocurdione exhibits potent anti-inflammatory effects, making it a candidate for treating inflammation-related diseases. Research indicates that it can suppress nitric oxide release induced by lipopolysaccharides, a common inflammatory marker. A study demonstrated that treatment with this compound increased the expression of heme oxygenase-1 (HO-1), an enzyme associated with antioxidative stress responses in macrophages . This suggests that this compound may help in developing phytotherapeutic strategies against inflammatory diseases.

Key Findings:

- Mechanism: this compound activates the Nrf2 pathway, leading to increased HO-1 expression and reduced inflammation markers .

- Dosage: Effective concentrations range from 10 to 100 µM for significant biological activity .

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. In silico studies have shown that it binds strongly to tumor necrosis factor-alpha (TNFα), suggesting a role in apoptotic signaling pathways relevant to cancer treatment. Specifically, this compound has been evaluated for its effects on ovarian cancer cells, where it demonstrated significant binding affinity and potential as a therapeutic candidate .

Case Study: Ovarian Cancer

- Methodology: Molecular docking simulations indicated that this compound interacts with key proteins involved in cancer progression.

- Outcome: The compound's ability to engage apoptotic pathways positions it as a promising agent for further research in cancer therapeutics .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in models of oxidative stress. Research involving mouse neuroblastoma-rat glioma hybridoma cells showed that this compound provided significant protection against hydrogen peroxide-induced oxidative damage . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Key Findings:

- Protection Rate: At concentrations of 4 and 10 µM, this compound exhibited 100% protection against oxidative stress in cell models .

- Mechanism: The antioxidative properties are linked to its ability to modulate cellular stress responses.

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

Análisis De Reacciones Químicas

Michael Addition Reaction with Keap1

Dehydrocurdione engages in a Michael addition reaction with cysteine residues (Cys151, Cys273, Cys288) on Kelch-like ECH-associated protein 1 (Keap1), a redox-sensitive regulator of nuclear factor erythroid 2-related factor 2 (Nrf2) . This reaction is facilitated by the electrophilic α,β-unsaturated carbonyl moiety in this compound, which forms covalent adducts with Keap1’s sulfhydryl groups.

Mechanistic Insights :

-

Molecular docking simulations confirm steric compatibility between this compound and Keap1’s binding pocket .

-

The reaction disrupts Keap1-Nrf2 binding, freeing Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE), including heme oxygenase-1 (HO-1) .

Comparative Reactivity :

| Compound | α,β-Unsaturated Carbonyl | Keap1 Binding Affinity | HO-1 Induction |

|---|---|---|---|

| This compound | Yes | High | 3.5-fold ↑ |

| 6-Shogaol | Yes | Moderate | 2.8-fold ↑ |

| 6-Gingerol | No | Negligible | No effect |

Concentration-Dependent Induction of HO-1

This compound upregulates HO-1 expression in RAW 264.7 macrophages through Nrf2 activation :

Experimental Data :

| Concentration (μM) | HO-1 mRNA Increase | HO-1 Protein Increase | Nuclear Nrf2 Level |

|---|---|---|---|

| 10 | 1.8-fold | 1.5-fold | +30% |

| 50 | 3.0-fold | 2.7-fold | +75% |

| 100 | 3.5-fold | 3.2-fold | +110% |

-

Time Course : HO-1 mRNA peaks at 6 hours post-treatment, while protein levels peak at 12–24 hours .

-

Functional Impact : this compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) release by 60–80% at 100 μM, demonstrating anti-inflammatory effects .

Structural Determinants of Reactivity

The α,β-unsaturated carbonyl group is critical for this compound’s bioactivity:

-

Structure-Activity Relationship (SAR) :

Pharmacological Implications

This compound’s reactivity underpins its therapeutic potential:

-

Antioxidant Effects : HO-1 degrades pro-oxidant heme into biliverdin, carbon monoxide (CO), and free iron, mitigating oxidative stress .

-

Anti-Inflammatory Action : By suppressing NO synthesis, this compound reduces inflammation-driven tissue damage .

Synthetic and Analytical Considerations

While synthetic routes for this compound are less documented, extraction and purification methods include:

-

Isolation : Ethanol or acetone extraction from Curcuma rhizomes, followed by HPLC purification (≥98% purity) .

-

Stability : Degrades under prolonged UV exposure or alkaline conditions due to carbonyl reactivity .

This compound’s chemical reactivity centers on its α,β-unsaturated carbonyl group, enabling selective interactions with redox-regulatory proteins like Keap1. These interactions drive downstream antioxidant and anti-inflammatory responses, positioning this compound as a promising candidate for phytotherapeutic development.

Propiedades

Fórmula molecular |

C15H22O2 |

|---|---|

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6+/t12-/m0/s1 |

Clave InChI |

ZYPUZCWWTYIGFV-BCMYLCSRSA-N |

SMILES |

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |

SMILES isomérico |

C[C@H]1CC/C=C(/CC(=O)C(=C(C)C)CC1=O)\C |

SMILES canónico |

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |

Sinónimos |

dehydrocurdione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.